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Compound of Interest

Compound Name: 2-Bromoanisole

Cat. No.: B166433 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
bromoanisole (1-bromo-2-methoxybenzene), a key intermediate in organic synthesis. Tailored

for researchers, scientists, and professionals in drug development, this document presents in-

depth ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, complete with

detailed experimental protocols and visual representations of spectroscopic principles.

Spectroscopic Data Summary
The following sections provide a detailed analysis of the spectroscopic data obtained for 2-
bromoanisole. The data is presented in a clear, tabular format to facilitate easy reference and

comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy reveals the electronic environment of the hydrogen atoms within the

2-bromoanisole molecule. The spectrum, typically recorded in deuterated chloroform (CDCl₃),

shows four distinct signals in the aromatic region and one signal for the methoxy group

protons.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.52 - 7.53 dd 7.9 - 8.0, 1.6 1H H-6

7.24 - 7.26 m (ddd) 7.4 - 9.0, 1.6, 0.7 1H H-4

6.90 dd 8.2, 1.0 1H H-3

6.80 - 6.85 m (td) 7.7, 1.4 1H H-5

3.85 s - 3H -OCH₃

Data compiled from spectra recorded at 400 MHz and 500 MHz in CDCl₃.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The

proton-decoupled spectrum of 2-bromoanisole in CDCl₃ displays six distinct signals,

corresponding to the seven carbon atoms.

Chemical Shift (δ) ppm Assignment

155.9 C-1 (C-O)

133.4 C-6

128.5 - 128.6 C-4

121.8 C-5

112.0 - 112.1 C-3

111.7 - 111.8 C-2 (C-Br)

56.2 -OCH₃

Data compiled from spectra recorded at 100 MHz and 126 MHz in CDCl₃.[1][2][3][4]

Infrared (IR) Spectroscopy
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Infrared spectroscopy identifies the functional groups present in 2-bromoanisole by measuring

the absorption of infrared radiation corresponding to molecular vibrations. As a liquid, the

spectrum can be obtained from a neat sample.

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3060 - 3000 Medium Aromatic C-H Stretch

~2960 - 2840 Medium Aliphatic C-H Stretch (-OCH₃)

~1580, 1470 Strong Aromatic C=C Bending

~1250 Strong
Asymmetric C-O-C Stretch

(Aryl-Alkyl Ether)

~1025 Strong
Symmetric C-O-C Stretch

(Aryl-Alkyl Ether)

~750 Strong
C-H Out-of-plane Bending

(Ortho-disubstituted)

~650 Medium-Weak C-Br Stretch

Characteristic absorption regions for substituted anisoles and bromoarenes.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-bromoanisole reveals its molecular

weight and provides information on its fragmentation pattern. The presence of bromine is

indicated by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity.
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m/z Relative Intensity Proposed Fragment

188 ~98%
[M+2]⁺ (Molecular ion with

⁸¹Br)

186 ~99% [M]⁺ (Molecular ion with ⁷⁹Br)

145 ~43% [M-CH₂O-H]⁺ (with ⁸¹Br)

143 ~43% [M-CH₂O-H]⁺ (with ⁷⁹Br)

63 ~33% [C₅H₃]⁺

Data obtained from Electron Ionization (EI) at 70 eV.[5]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-bromoanisole is dissolved in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard

(0 ppm). The solution is transferred to a 5 mm NMR tube.

Instrument Setup: The analysis is performed on a 400 or 500 MHz NMR spectrometer. The

instrument is locked onto the deuterium signal of the CDCl₃ solvent, and the magnetic field is

shimmed to ensure homogeneity.

¹H NMR Acquisition: A standard one-pulse sequence is used. Typically, 8 to 16 scans are

acquired with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds. The

spectral width is set from approximately -2 to 12 ppm.

¹³C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with

single lines for each carbon. A greater number of scans (e.g., 1024 or more) is required due

to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used, with a

spectral width of 0 to 200 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://m.chemicalbook.com/SpectrumEN_578-57-4_IR1.htm
https://www.benchchem.com/product/b166433?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier

transform. The resulting spectrum is phased, and the baseline is corrected. The chemical

shifts are referenced to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for

¹³C) or TMS (0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As 2-bromoanisole is a liquid at room temperature, a neat spectrum is

obtained.[6] One to two drops of the pure liquid are placed on the surface of a polished

sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully

placed on top to create a thin liquid film between the plates.[7][8]

Instrument Setup: An FTIR (Fourier-Transform Infrared) spectrometer is used. A background

spectrum of the empty sample compartment is recorded to subtract the absorbance of

atmospheric CO₂ and water vapor.

Data Acquisition: The prepared salt plate assembly is placed in the sample holder in the path

of the IR beam. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 2-bromoanisole is prepared by dissolving a small

amount in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of

approximately 1 mg/mL. This solution is then further diluted to the µg/mL range.

Instrument Setup: An electron ionization (EI) mass spectrometer is used. The ionization

energy is typically set to 70 eV. The instrument is calibrated using a standard reference

compound.

Data Acquisition: The sample is introduced into the ion source, often via direct infusion or

through a gas chromatograph (GC-MS). The instrument scans a range of mass-to-charge

(m/z) ratios to detect the molecular ion and its fragments.
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Data Processing: The resulting mass spectrum plots the relative abundance of ions against

their m/z values.

Visualizing Spectroscopic Principles
The following diagrams, created using the DOT language, illustrate key workflows and

relationships in the spectroscopic analysis of 2-bromoanisole.

Sample Preparation Spectroscopic Analysis Data Output
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Caption: General workflow for the spectroscopic analysis of 2-bromoanisole.
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Caption: Proposed MS fragmentation pathway for 2-bromoanisole under EI.

2-Bromoanisole Structure & ¹H NMR Signals

H-6: ~7.53 ppmH-4: ~7.25 ppmH-3: ~6.90 ppm H-5: ~6.82 ppm -OCH3: ~3.85 ppm

Click to download full resolution via product page

Caption: Correlation of ¹H NMR signals with the molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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